REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Cl.[NH3:11]>C1C=CC=CC=1>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][NH2:11]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C(=CC=C1)F
|
Name
|
|
Quantity
|
10 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
An autoclave was charged with 89.0 g
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
CUSTOM
|
Details
|
The excess ammonia was carefully evaporated off from the cooled contents of the autoclave with a stream of nitrogen
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase after drying with anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
to afford 72.4 g
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(CN)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |